(3S)-3-(Hydroxymethyl)-4-phenylmorpholine-3-carbonitrile
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Overview
Description
(3S)-3-(Hydroxymethyl)-4-phenylmorpholine-3-carbonitrile is an organic compound that features a morpholine ring substituted with a hydroxymethyl group, a phenyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(Hydroxymethyl)-4-phenylmorpholine-3-carbonitrile typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the morpholine ring reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Hydroxymethyl Group: The hydroxymethyl group can be added through a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent.
Incorporation of the Carbonitrile Group: The carbonitrile group can be introduced via a cyanation reaction, where a suitable cyanating agent such as sodium cyanide is used.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(Hydroxymethyl)-4-phenylmorpholine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a metal catalyst
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Formyl or carboxyl derivatives
Reduction: Amine derivatives
Substitution: Nitro, sulfonyl, or halogenated derivatives
Scientific Research Applications
(3S)-3-(Hydroxymethyl)-4-phenylmorpholine-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.
Biological Studies: The compound can be used in studies investigating the interaction of morpholine derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used in the development of new materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3S)-3-(Hydroxymethyl)-4-phenylmorpholine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with target molecules, while the phenyl group can engage in hydrophobic interactions. The carbonitrile group can act as an electrophilic site, facilitating covalent bonding with nucleophilic residues on target proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine: This compound features a piperidine ring instead of a morpholine ring and a fluorophenyl group instead of a phenyl group.
(2R,3S)-2-(Hydroxymethyl)pyrrolidin-3-ol: This compound has a pyrrolidine ring and lacks the phenyl and carbonitrile groups.
Uniqueness
(3S)-3-(Hydroxymethyl)-4-phenylmorpholine-3-carbonitrile is unique due to its combination of a morpholine ring, a hydroxymethyl group, a phenyl group, and a carbonitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in medicinal chemistry, organic synthesis, and industrial processes.
Properties
IUPAC Name |
(3S)-3-(hydroxymethyl)-4-phenylmorpholine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-8-12(9-15)10-16-7-6-14(12)11-4-2-1-3-5-11/h1-5,15H,6-7,9-10H2/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGJONKALREDJU-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C2=CC=CC=C2)(CO)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@](N1C2=CC=CC=C2)(CO)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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